1,3,6-tri-O-galloyl-beta-D-glucose

Description

Overview of Gallotannins and Hydrolyzable Tannins

Tannins are a major class of secondary metabolites found widely in the plant kingdom, recognized for their ability to precipitate proteins. They are broadly classified into two main groups: condensed tannins and hydrolyzable tannins.

Hydrolyzable tannins are characterized by a central core polyol, typically D-glucose, to which several phenolic acid units are attached via ester linkages. These tannins can be hydrolyzed by acids, bases, or enzymes into the constituent sugar and phenolic acids. Hydrolyzable tannins are further subdivided into gallotannins and ellagitannins.

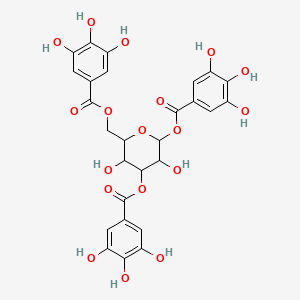

Gallotannins are the simplest form of hydrolyzable tannins, where the phenolic unit is gallic acid. aobious.com The number of galloyl groups attached to the glucose core can vary, leading to a wide array of different gallotannins. The biosynthesis of these molecules typically begins with the formation of 1-O-galloyl-β-D-glucopyranose, also known as β-glucogallin, which then undergoes further galloylation to yield di-, tri-, tetra-, and pentagalloylglucoses. aobious.com 1,3,6-tri-O-galloyl-beta-D-glucose is a specific isomer of trigalloylglucose, where the galloyl moieties are attached at the 1, 3, and 6 positions of the beta-D-glucose core.

Historical Context of Research on this compound (TGG)

Research into this compound has its roots in the broader exploration of plant-derived tannins. Historically, TGG has been identified and isolated from a variety of natural sources. It is a known phenolic compound found in plants such as Paeonia lactiflora, Terminalia chebula, and Black Walnut Kernels. smolecule.comresearchgate.net For instance, a study on the seed kernel of Mangifera indica L. (mango) led to the identification of TGG as a constituent with anti-inflammatory properties. aobious.com

A significant challenge in the study of TGG has been its low yield from natural sources, which often requires complex and elaborate extraction and purification protocols. researchgate.net This limitation has driven research towards chemical synthesis to obtain sufficient quantities of the compound for in-depth biological evaluation. A notable advancement in this area is the development of a total synthesis of 1,3,6-trigalloyl-β-d-glucose from glucose, which also allows for the production of its α-anomer. researchgate.net Such synthetic achievements are crucial for advancing the pharmacological investigation of TGG and its derivatives.

Significance of TGG as a Natural Product and Research Target

The significance of this compound as a natural product is underscored by its presence in various plants that have a history of use in traditional medicine. ontosight.airesearchgate.net As a research target, TGG has attracted considerable interest due to its diverse and potent biological activities.

Numerous studies have highlighted its potential in several areas of pharmacological research. smolecule.comontosight.ai It is recognized for its antioxidant properties, which are attributed to its polyphenolic structure that can effectively scavenge free radicals. ontosight.ai Furthermore, TGG has demonstrated anti-inflammatory, antimicrobial, and anticancer activities in various preclinical studies. smolecule.comontosight.ai For example, it has been shown to inhibit cyclooxygenase, a key enzyme in the inflammatory pathway. chemicalbook.com

More specific research has identified TGG as a non-covalent inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. medchemexpress.com This finding suggests its potential application in cosmetics as a skin-whitening or anti-freckle agent. medchemexpress.com The unique arrangement of the three galloyl groups on the glucose backbone is believed to be a key determinant of its biological activity and solubility compared to other gallotannins. smolecule.com The ongoing research into its pharmacological effects continues to solidify the position of this compound as a valuable natural product and a compelling target for further scientific investigation. ontosight.ai

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18483-17-5 | smolecule.comnih.govbioscience.co.uk |

| Molecular Formula | C₂₇H₂₄O₁₈ | smolecule.combioscience.co.uk |

| Molecular Weight | 636.47 g/mol | smolecule.combioscience.co.uk |

| IUPAC Name | [3,5-dihydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | smolecule.com |

Table 2: Summary of Reported Research Findings for this compound

| Research Area | Finding | Source(s) |

| Antioxidant Activity | Scavenges free radicals, protecting cells from oxidative stress. | smolecule.comontosight.ai |

| Anti-inflammatory Activity | May inhibit inflammatory pathways; identified as an anti-inflammatory constituent in Mangifera indica L. seed kernel. | aobious.comsmolecule.com |

| Antimicrobial Activity | Effective against various bacterial strains and fungi. | smolecule.comontosight.ai |

| Anticancer Activity | Preliminary studies suggest it may induce apoptosis in cancer cells and inhibit tumor growth. | smolecule.comontosight.ai |

| Enzyme Inhibition | Acts as a non-covalent inhibitor of tyrosinase, blocking melanin synthesis. | medchemexpress.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3,5-dihydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)23(44-25(40)9-3-13(30)19(35)14(31)4-9)22(38)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKMOGIPOMVCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860224 | |

| Record name | 1,3,6-Tris-O-(3,4,5-trihydroxybenzoyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18483-17-5 | |

| Record name | NSC69861 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Occurrence and Natural Distribution of 1,3,6 Tri O Galloyl Beta D Glucose

Identification in Specific Plant Species

Terminalia chebula Retz.

The ripe fruit of Terminalia chebula, commonly known as Haritaki, is a notable source of 1,3,6-tri-O-galloyl-beta-D-glucose. nih.gov This compound has been isolated from aqueous extracts of the fruit and identified using advanced analytical techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and nuclear magnetic resonance (NMR). nih.gov The presence of this and other gallotannins contributes to the traditional uses of the fruit in various Asian countries. nih.gov Terminalia chebula fruits are known to contain a rich array of chemical constituents, including at least 149 different compounds, with tannins being a major group. nih.gov

Paeonia lactiflora

Paeonia lactiflora, or the Chinese peony, is another significant botanical source of this compound. wikiwand.com The compound is found in the roots of the plant. nih.govresearchgate.net Research has confirmed its presence alongside other complex gallotannins, such as penta-O-galloyl-β-D-glucose (PGG). nih.govresearchgate.net The identification of these compounds in Paeonia lactiflora has been a subject of interest for understanding the plant's chemical profile.

Juglans nigra (Black Walnut Kernels)

This compound has been identified as a phenolic compound present in the kernels of the black walnut (Juglans nigra). medchemexpress.comglpbio.com Studies employing high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) have successfully identified this and other galloyl glucose derivatives in various black walnut cultivars. maxapress.com This highlights the diversity of phenolic compounds within this nut species.

Tea Genetic Resources (Camellia sinensis and other tea plants)

While tea plants (Camellia sinensis) are well-known for their rich polyphenol content, the presence of this compound is part of a complex profile of gallotannins. Tea leaves are known to accumulate various polygalloylated glucose derivatives. researchgate.net Research has identified different isomers of trigalloylglucose in tea, with some studies specifically focusing on the characterization of 1,4,6-tri-O-galloyl-β-D-glucopyranose and 1,2,6-tri-O-galloyl-β-d-glucopyranose. maxapress.comnih.gov The biosynthesis of these compounds is intricate, with gallic acid being a key precursor that is glycosylated to form 1-O-galloyl-β-d-glucose, which then serves as a building block for more complex gallotannins. mdpi.com

Other Botanical Sources

Beyond the species listed above, this compound and its isomers have been reported in other plants. For instance, various galloylglucose derivatives, including trigalloylglucose, have been found in oak species such as Quercus alba (North American white oak) and Quercus robur (European red oak). maxapress.comwikipedia.org Additionally, the compound has been identified in Phyllanthus emblica (Amla). researchgate.net Other plants where related compounds have been found include Ceratonia siliqua (carob) and Cajanus cajan (pigeon pea). smolecule.com

Variations in TGG Content Across Plant Tissues and Cultivars

The concentration of this compound and its isomers can differ significantly depending on the plant tissue and cultivar. In tea plants, for example, the content of 1,2,6-tri-O-galloyl-β-d-glucopyranose has been shown to vary among different cultivars, with reported concentrations ranging from 1.96 to 43.20 mg per gram of dry weight in young shoots. researchgate.netnih.gov Furthermore, the levels of this compound can decrease as the plant is plucked multiple times. nih.gov In black walnut, the profile of phenolic compounds, including trigalloylglucose isomers, can vary among different cultivars. maxapress.com This variability highlights the influence of genetic and environmental factors on the chemical composition of plants.

| Plant Species | Compound | Plant Part | Reported Content |

| Camellia sinensis (Tea) | 1,2,6-tri-O-galloyl-β-d-glucopyranose | Young Shoots | 1.96 - 43.20 mg/g |

| Camellia sinensis 'FZ1', 'FZ2', '1-17', '1-18' | 1,4,6-tri-O-galloyl-β-D-glucopyranose | Shoots | 43.62 - 56.60 mg/g |

Isolation and Purification Methodologies for 1,3,6 Tri O Galloyl Beta D Glucose

Solvent Extraction Techniques (e.g., Ethanol (B145695), Methanol)

The initial step in isolating 1,3,6-tri-O-galloyl-beta-D-glucose from plant materials is typically solid-liquid extraction. The choice of solvent is critical and is dictated by the polarity of the target compound. Due to the presence of a glucose core and multiple phenolic galloyl groups, this compound is a polar molecule.

Polar solvents are therefore most effective for its extraction. nih.gov Ethanol and methanol (B129727) are frequently employed for the recovery of polyphenols from plant matrices. smolecule.comnih.gov Often, aqueous mixtures of these solvents (e.g., 80% ethanol or 80% methanol) are used, as the addition of water can enhance the extraction efficiency for a broader range of phenolic compounds. nih.gov For instance, a common method for extracting galloylglucoses involves using an ethanol-water mixture (50:50) in an ultrasonic bath. nih.gov The crude extract obtained after solvent evaporation contains a complex mixture of compounds, from which this compound must be further purified.

Table 1: Plant Sources and Extraction Solvents for Gallotannins

| Plant Source | Compound Mentioned | Extraction Solvent(s) |

|---|---|---|

| Terminalia chebula | This compound | Aqueous extracts nih.gov |

| Black Walnut Kernels | This compound | Ethanol, Methanol smolecule.commedchemexpress.com |

| Paeonia lactiflora | This compound | Not specified, but source of PGG nih.gov |

Chromatographic Separation Strategies

Following initial solvent extraction, a series of chromatographic techniques are essential to separate this compound from other co-extracted phytochemicals, including other gallotannin isomers.

Semi-preparative liquid chromatography is a powerful technique used for isolating specific compounds from a complex mixture in sufficient quantities for further analysis. This method offers higher resolution than open-column chromatography and is crucial for separating structurally similar isomers. It has been successfully employed to isolate this compound from the aqueous extracts of Terminalia chebula. nih.gov In a typical application, a crude or partially purified extract is injected into the system, and fractions are collected based on the detector response, allowing for the targeted isolation of the desired compound. nih.gov This technique was also vital in purifying an isomer, 1,4,6-tri-O-galloyl-β-D-glucopyranose, from tea plant clones to a purity level sufficient for NMR analysis. maxapress.commaxapress.com

Open-column chromatography is a fundamental step in the fractionation of crude plant extracts. Different stationary phases are used to exploit various chemical properties of the compounds.

Sephadex LH-20: This is a lipophilic, cross-linked dextran (B179266) gel that is widely used for the separation of natural products, particularly polyphenols and tannins. researchgate.net It separates molecules based on a combination of molecular size exclusion and adsorption chromatography, primarily in polar organic solvents like methanol or ethanol. researchgate.netnih.gov Its effectiveness in separating gallotannins makes it a common choice for the initial fractionation of extracts containing this compound. maxapress.com

MCI-gel CHP20P and Chromatorex ODS: These are reversed-phase chromatography materials. MCI-gel CHP20P is a porous polymer resin, while Chromatorex ODS is a silica-based material with octadecylsilane (B103800) (C18) functional groups. Both are used for separating compounds based on their hydrophobicity. In one study, a combination of Sephadex LH-20, MCI-gel CHP20P, and Chromatorex ODS column chromatography was used to purify various phenolic compounds, including several galloylglucoses, from a leaf extract of Toona sinensis. maxapress.com

High-Performance Liquid Chromatography (HPLC) is indispensable for the final purification and purity assessment of this compound. Analytical HPLC is used to monitor the progress of purification and to determine the purity of the final product, which is often required to be ≥90% for commercial standards. fishersci.com

Preparative HPLC, an extension of analytical HPLC, is used to isolate the pure compound from the most enriched fractions obtained from previous chromatographic steps. nih.gov Reversed-phase columns, such as C18, are commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and acidified water. nih.gov This technique provides the high resolution needed to separate this compound from any remaining impurities, especially its isomers, which may have very similar retention times. maxapress.com

Table 2: Chromatographic Methods for Galloylglucose Purification

| Chromatographic Technique | Stationary Phase/Column | Purpose |

|---|---|---|

| Semi-Preparative LC | Not specified | Isolation of pure compound nih.gov |

| Column Chromatography | Sephadex LH-20 | Fractionation of crude extract maxapress.comnih.gov |

| Column Chromatography | MCI-gel CHP20P | Purification of phenolic compounds maxapress.com |

| Column Chromatography | Chromatorex ODS | Purification of phenolic compounds maxapress.com |

Challenges and Optimization in Natural Product Isolation

The isolation of this compound from natural sources presents several challenges.

Presence of Isomers: Plant extracts often contain a variety of galloylglucose isomers, where the galloyl groups are attached to different positions on the glucose core (e.g., 1,2,6-tri-O-galloyl-β-D-glucopyranose or 1,4,6-tri-O-galloyl-β-D-glucopyranose). maxapress.comresearchgate.net These isomers have very similar chemical properties and molecular weights, making their separation extremely challenging. maxapress.com High-resolution chromatographic techniques like preparative HPLC are essential to distinguish and separate these closely related compounds. maxapress.com

Complexity of the Extract: Crude plant extracts are highly complex mixtures containing hundreds of different compounds with a wide range of polarities and molecular sizes. This necessitates a multi-step purification strategy, combining different chromatographic techniques to systematically remove impurities and enrich the target compound. Optimization of each step, from the initial solvent choice to the mobile phase gradients in HPLC, is crucial for an efficient and successful isolation protocol.

Biosynthesis and Enzymology of 1,3,6 Tri O Galloyl Beta D Glucose

Precursor Compounds and Initial Esterification Steps

The journey to 1,3,6-tri-O-galloyl-beta-D-glucose begins with the activation of gallic acid and its subsequent esterification to a glucose molecule, a critical foundational step for the entire gallotannin biosynthetic pathway.

Role of Gallic Acid and UDP-Glucose

Gallic acid, a trihydroxybenzoic acid, serves as the fundamental building block for gallotannins. frontiersin.orgnih.govtaylorandfrancis.com Its formation is reported to occur via the shikimate pathway from the intermediate 5-dehydroshikimate. frontiersin.org For gallic acid to be incorporated into gallotannins, it must be activated. This activation occurs through its esterification with UDP-glucose (uridine diphosphate (B83284) glucose), which acts as an activated glucose donor. frontiersin.orgnih.gov This initial reaction is a crucial control point, channeling carbon from primary metabolism into the specialized gallotannin biosynthetic pathway. plos.org

Formation of 1-O-galloyl-beta-D-glucose (beta-glucogallin)

The first committed step in gallotannin biosynthesis is the enzymatic esterification of gallic acid with UDP-glucose to form 1-O-galloyl-beta-D-glucose, commonly known as β-glucogallin. nih.govnih.gov This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT). nih.gov β-glucogallin is a high-energy molecule that serves not only as the initial galloylated intermediate but also as the principal acyl donor for subsequent galloylation reactions in the pathway. frontiersin.orgnih.gov Its formation is considered a key metabolic control point in the synthesis of hydrolyzable tannins. plos.orgnih.gov

Position-Specific Galloylation Pathways

Following the synthesis of β-glucogallin, the glucose core undergoes a series of highly specific galloylation reactions at different positions, a process orchestrated by specialized enzymes.

Enzymatic Catalysis by Acyltransferases (e.g., UGT84A family, SCPLs)

The sequential addition of galloyl moieties to the glucose core is catalyzed by a class of enzymes known as acyltransferases. nih.gov Two major families of enzymes have been implicated in this process:

UDP-glucosyltransferases (UGTs) of the UGT84A family: These enzymes are responsible for the initial formation of β-glucogallin. nih.govscite.airesearchgate.net Genes encoding for β-glucogallin-forming UGTs have been identified and characterized in various plant species, including oak, grape, tea, and pomegranate. plos.orgnih.gov For instance, in pomegranate, the enzymes UGT84A23 and UGT84A24 have been shown to catalyze the formation of β-glucogallin. nih.gov

Serine Carboxypeptidase-Like (SCPL) Acyltransferases: These enzymes utilize 1-O-β-glucose esters, such as β-glucogallin, as acyl donors for the transacylation of a wide variety of compounds, including the growing gallotannin molecule. frontiersin.orgnih.gov SCPL acyltransferases are believed to be responsible for the subsequent galloylation steps that lead to the formation of more complex gallotannins. frontiersin.orgresearchgate.netresearchgate.net

The table below provides examples of UGT84A family enzymes and their roles in different plant species.

| Enzyme Family | Specific Enzyme(s) | Plant Species | Function |

| UGT84A | UGT84A23, UGT84A24 | Pomegranate (Punica granatum) | Catalyze the formation of β-glucogallin from gallic acid and UDP-glucose. nih.gov |

| VvgGT1-3 | Grape (Vitis vinifera) | Implicated in the biosynthesis of galloylated proanthocyanidins. plos.orgnih.gov | |

| UGT84A22 | Tea (Camellia sinensis) | Involved in the biosynthesis of galloylated catechins. nih.govfrontiersin.orgnih.gov | |

| UGT84A13 | Oak (Quercus robur) | Proposed to be involved in hydrolyzable tannin biosynthesis. plos.orgnih.gov | |

| JrGGT1 (UGT84A73), JrGGT2 (UGT84A74) | Walnut (Juglans regia) | Predicted to form 1-O-galloyl-β-D-glucose. escholarship.org |

Sequential Esterification Steps (e.g., from 1,6-di-O-galloyl-beta-D-glucose)

The biosynthesis of this compound proceeds through a defined sequence of galloylation reactions. The synthesis of gallotannins does not occur through random substitution of the hydroxyl groups on the glucose molecule but rather follows a highly specific metabolic sequence. frontiersin.orgnih.gov

The pathway leading to more complex gallotannins starts with β-glucogallin and progresses through a series of intermediates. For example, the formation of 1,2,6-tri-O-galloyl-β-D-glucose has been shown to occur from 1,6-di-O-galloyl-β-D-glucose. nih.gov In this specific step, an acyltransferase catalyzes the transfer of the 1-O-galloyl group from one molecule of 1,6-di-O-galloyl-β-D-glucose to the 2-position of another molecule of the same compound. nih.gov This "disproportionation" reaction yields 1,2,6-tri-O-galloyl-β-D-glucose and 6-O-galloylglucose. nih.gov This demonstrates that higher substituted glucose esters can also act as acyl donors in the biosynthesis of gallotannins. nih.gov

The generally accepted metabolic sequence for the formation of simple gallotannins is: β-glucogallin → 1,6-digalloylglucose → 1,2,6-trigalloylglucose → 1,2,3,6-tetragalloylglucose → 1,2,3,4,6-pentagalloylglucose. nih.gov

Transcriptomic and Proteomic Insights into TGG Accumulation

The accumulation of this compound and other gallotannins is a complex process regulated at the level of gene expression (transcriptomics) and protein synthesis (proteomics).

Recent advances in next-generation sequencing and mass spectrometry have enabled comprehensive surveys of mRNA and protein abundances, providing insights into the regulation of metabolic pathways. researchgate.net Transcriptomic analyses in various plant species have identified genes encoding key enzymes in the gallotannin biosynthetic pathway, such as UGTs and SCPL acyltransferases, and have shown that their expression levels often correlate with the accumulation of gallotannins. escholarship.orgnih.gov

For instance, in walnut, transcriptome analysis revealed significant expression correlations between the genes for gallic acid-producing shikimate dehydrogenases (JrSkDHs) and the galloylglucosyltransferases JrGGT1 and JrGGT2. escholarship.org These genes were also highly co-expressed with genes involved in the broader shikimic acid and phenylpropanoid biosynthetic pathways. escholarship.org Similarly, studies in tea plants have identified numerous SCPL genes that are differentially expressed in tissues where galloylated catechins accumulate. frontiersin.orgnih.gov

Proteomic studies, which analyze the entire set of proteins in a cell or tissue, can confirm the presence and abundance of the enzymes predicted by transcriptomic data. nih.govnih.gov While transcript levels provide a snapshot of gene expression, protein levels are often more directly related to the actual metabolic activity within the cell. The integration of transcriptomic and proteomic data provides a more complete picture of how the biosynthesis and accumulation of compounds like this compound are controlled. researchgate.netmdpi.com For example, co-expression of catalytic and non-catalytic SCPL paralogs has been shown to be necessary for acyltransferase activity in some cases, highlighting the complexity of regulation at the protein level. nih.gov

Identification of Differentially Expressed Genes (DEGs)

The advent of high-throughput sequencing technologies has enabled researchers to delve into the genetic underpinnings of gallotannin biosynthesis. Transcriptomic analysis, which involves the study of all RNA molecules in a cell or tissue, has been instrumental in identifying genes that are differentially expressed in plant tissues actively producing these compounds.

In studies of plants known to produce this compound, such as Paeonia lactiflora, transcriptome profiling has revealed a suite of differentially expressed genes (DEGs) that are likely involved in its biosynthesis. These analyses compare the gene expression profiles of tissues with high and low concentrations of gallotannins.

A transcriptomic and metabolomic analysis of different tissues of Paeonia lactiflora identified numerous DEGs associated with the biosynthesis of gallaglycosides (a class of compounds including gallotannins). nih.gov This study pinpointed 14 DEGs specifically linked to gallaglycoside metabolism. nih.gov While the precise function of each of these genes in the formation of this compound is still under investigation, they represent strong candidates for encoding the necessary galloyltransferases and other regulatory proteins.

Table 1: Examples of Differentially Expressed Gene Families in Gallotannin Biosynthesis

| Gene Family | Putative Function | Significance in Biosynthesis |

| UDP-glycosyltransferases (UGTs) | Catalyze the initial galloylation of glucose to form β-glucogallin. | Essential for initiating the gallotannin biosynthetic pathway. |

| Serine Carboxypeptidase-Like (SCPL) Acyltransferases | Transfer galloyl groups from a donor molecule (often β-glucogallin) to the glucose core. | Responsible for the sequential galloylation leading to various gallotannin structures. |

| MYB Transcription Factors | Regulate the expression of structural genes in the phenylpropanoid and flavonoid pathways. | May control the overall flux towards gallotannin biosynthesis. |

| bHLH Transcription Factors | Work in concert with MYB factors to regulate biosynthetic pathways. | Potential co-regulators of gallotannin production. |

| WD40 Repeat Proteins | Act as scaffolds for transcription factor complexes. | May be involved in the assembly of regulatory complexes controlling gene expression. |

This table is a representation of gene families identified in transcriptomic studies of plants producing gallotannins and related compounds.

Further research, including functional characterization of these candidate genes, is required to definitively establish their roles in the precise synthesis of this compound.

Role of Specific Enzyme Families (e.g., Cytochrome P450) in Regulation

The regulation of metabolic pathways in plants is a complex network involving various enzyme families and transcription factors. While galloyltransferases are the direct players in constructing the this compound molecule, other enzyme families, such as cytochrome P450 monooxygenases (CYPs), play crucial upstream and potentially regulatory roles.

Table 2: Key Enzyme Families and Their Roles in and around Gallotannin Biosynthesis

| Enzyme Family | Specific Role/Putative Role | Connection to this compound |

| Galloyltransferases | Catalyze the position-specific addition of galloyl groups to the glucose core. | Directly responsible for the synthesis of the target molecule. |

| UDP-glycosyltransferases (UGTs) | Catalyze the formation of β-glucogallin, the initial precursor. | Essential for the first committed step in the pathway. |

| Cytochrome P450 (CYP) Monooxygenases | Involved in the upstream phenylpropanoid pathway, producing precursors to gallic acid (e.g., C4H). | Indirectly regulate the supply of gallic acid, a key building block. nih.gov |

| Shikimate Dehydrogenase (SDH) | An enzyme in the shikimate pathway leading to gallic acid. | Crucial for the production of the galloyl donor. |

This table summarizes the key enzyme families and their established or proposed roles relevant to the biosynthesis of this compound.

Chemical Synthesis Approaches to 1,3,6 Tri O Galloyl Beta D Glucose and Analogs

Esterification of Beta-D-glucose with Gallic Acid

Direct esterification of β-D-glucose with gallic acid is a primary method for synthesizing 1,3,6-tri-O-galloyl-beta-D-glucose. smolecule.com This process involves the reaction of the hydroxyl groups on the glucose molecule with the carboxylic acid group of gallic acid to form ester bonds. smolecule.com The reaction is typically facilitated by the use of coupling agents or acid catalysts. smolecule.com

The biosynthesis of gallotannins in plants provides a natural template for these synthetic strategies. The process begins with the esterification of gallic acid and glucose to form β-glucogallin (1-O-galloyl-β-D-glucose), a key intermediate. frontiersin.org Subsequent galloylation steps are highly specific, following a metabolic sequence to produce various gallotannins, including 1,6-digalloylglucose and 1,2,6-trigalloylglucose, eventually leading to more complex structures. frontiersin.orgnih.gov

In laboratory synthesis, achieving the specific 1,3,6-trigalloyl substitution pattern requires careful control of reaction conditions to favor esterification at these positions over the other available hydroxyl groups on the glucose core.

Regioselective Benzylation and De-benzylation Strategies

To achieve the precise synthesis of this compound, protecting group strategies are essential. Regioselective benzylation and de-benzylation are key techniques used to temporarily block certain hydroxyl groups on the glucose molecule, allowing for the selective esterification of the desired positions. researchgate.netthieme-connect.de

One successful total synthesis of β-TGG starts with levoglucosan, a derivative of glucose. researchgate.netthieme-connect.de The process includes a regioselective benzylation step, followed by a 1,6-ring opening. researchgate.netthieme-connect.de After the introduction of the galloyl groups via esterification, the benzyl (B1604629) protecting groups are removed in a de-benzylation step. researchgate.netthieme-connect.de

This strategic use of benzyl groups as protecting agents ensures that the galloyl moieties are attached only to the C1, C3, and C6 positions of the glucose backbone. The development of efficient methods for regioselective benzylation and subsequent debenzylation is a significant focus in the synthesis of complex carbohydrate derivatives. researchgate.netnih.gov

Anomer-Specific Synthesis (e.g., Alpha-anomer synthesis)

The anomeric configuration at the C1 position of the glucose core significantly influences the biological activity of gallotannins. Consequently, anomer-specific synthesis is a critical area of research. While the naturally occurring form is the β-anomer, synthetic methods have been developed to produce the α-anomer of TGG as well. researchgate.net

The anomeric selectivity of the esterification reaction between D-glucopyranose and gallic acid has been studied under various conditions. nih.gov Researchers have established protocols that allow the reaction to proceed under conditions where mutarotation (the interconversion of α and β anomers) is slow. nih.gov This allows for highly selective synthesis of either the α- or β-anomer, depending on the anomeric form of the starting glucose. nih.gov Interestingly, achieving high α-selectivity is often more challenging than achieving high β-selectivity due to the kinetic anomeric effect. nih.gov

A reported synthesis of both the α- and β-anomers of TGG involved an esterification that produced a mixture of anomers. researchgate.net The desired β-anomer could be obtained exclusively by converting the α-anomer through selective hydrazinolysis and subsequent activation of the anomeric position. researchgate.net

Coupling Agents and Catalytic Methodologies

The formation of ester bonds between glucose and gallic acid in the synthesis of this compound is often facilitated by the use of coupling agents and catalysts. These reagents activate the carboxylic acid group of gallic acid, making it more susceptible to nucleophilic attack by the hydroxyl groups of glucose.

Common coupling agents used in organic synthesis, including peptide synthesis, are carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These are often used in conjunction with a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP).

In the context of gallotannin synthesis, researchers have explored various catalytic methodologies to improve reaction efficiency and selectivity. For instance, the Steglich esterification, which utilizes DCC and a catalytic amount of DMAP, is a method employed for the synthesis of gallotannins. sciforum.net The choice of solvent can also play a crucial role in the selectivity of the reaction. For example, using acetonitrile (B52724) as a solvent has been shown to favor the formation of the α-anomer, while dichloromethane (B109758) can accelerate mutarotation. nih.gov

Table 1: Coupling Agents and Catalysts in Organic Synthesis

| Reagent | Abbreviation | Role |

| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling Agent |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Coupling Agent |

| 4-Dimethylaminopyridine | DMAP | Catalyst |

Synthesis of TGG Isomers and Derivatives

Beyond the synthesis of this compound itself, there is significant interest in the synthesis of its isomers and other derivatives to explore structure-activity relationships. jst.go.jpnih.gov Researchers have synthesized a variety of gallotannin derivatives with different polyol cores, such as 1,5-anhydroalditol and inositol, to investigate their biological activities. jst.go.jpnih.gov

The synthesis of various O-galloyl-D-glucoses, including 3-O-, 6-O-, 3,6-di-O-, and 3,4,6-tri-O-galloyl-D-glucose, has been achieved by reacting protected galloyl chloride with partially protected glucose derivatives. nih.gov This approach allows for the systematic variation of the galloylation pattern on the glucose scaffold.

Furthermore, twelve different galloyl glucosides with diverse substitution patterns of two or three galloyl groups have been synthesized from D-glucose and gallic acid. researchgate.net The synthesis of these isomers and derivatives is crucial for understanding how the number and position of galloyl groups, as well as the nature of the polyol core, affect the biological properties of these compounds.

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1,3,6-tri-O-galloyl-beta-D-glucose. It provides precise information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the glucose backbone, the presence of galloyl moieties, and their specific points of attachment. Recent studies have confirmed the identification of this compound using NMR analysis, often performed in solvents like DMSO-d6. nih.govekb.eg

While comprehensive, tabulated NMR data for this compound is not widely available in published literature, the expected spectral features can be described based on the known structure and data from similar galloyl glucoses. ekb.eg

1H-NMR Analysis

The proton NMR (¹H-NMR) spectrum is used to identify the hydrogen atoms within the molecule. For this compound, the spectrum would be characterized by two main regions: the glucose proton signals and the aromatic proton signals from the galloyl groups.

Glucose Moiety: The protons on the glucose ring typically appear in the region of approximately 3.0 to 6.0 ppm. The anomeric proton (H-1) of the β-glucose is particularly diagnostic, appearing as a doublet with a characteristic coupling constant (J value) around 7-8 Hz. ekb.eg The signals for H-3 and H-6 would be expected to shift downfield compared to unsubstituted glucose due to the deshielding effect of the attached electron-withdrawing galloyl esters.

Galloyl Moieties: The three galloyl groups would produce singlet signals in the aromatic region of the spectrum, typically around 6.8 to 7.1 ppm. ekb.eg Each singlet would integrate to two protons, representing the equivalent H-2' and H-6' protons on each of the three aromatic rings.

13C-NMR Analysis

The carbon-13 NMR (¹³C-NMR) spectrum provides information on each carbon atom in the molecule. For this compound, the spectrum would show signals corresponding to the six glucose carbons and the carbons of the three galloyl moieties.

Glucose Moiety: The carbon signals for the glucose unit would be observed between approximately 60 and 100 ppm. The anomeric carbon (C-1) signal for the β-configuration typically appears around 94-96 ppm. ekb.eg The carbons bearing the galloyl groups (C-1, C-3, and C-6) would show a downfield shift due to the ester linkage. For example, the C-6 signal, typically around 61 ppm in unsubstituted glucose, would be shifted to a higher value (e.g., ~63-64 ppm). ekb.eg

Galloyl Moieties: The carbons of the galloyl groups would have characteristic chemical shifts: the carboxyl carbon (C=O) of the ester would resonate at the most downfield position, around 164-167 ppm. ekb.eg The aromatic carbons would appear between approximately 109 and 146 ppm. ekb.eg

Table 1: Expected ¹³C-NMR Chemical Shift Ranges for this compound (Note: Data is illustrative, based on typical values for galloyl glucoses in DMSO-d6. ekb.eg)

| Carbon Atom | Expected Chemical Shift (δ) in ppm |

|---|---|

| Glucose C-1 | ~94.0 - 95.0 |

| Glucose C-2 | ~72.0 - 75.0 |

| Glucose C-3 | ~75.0 - 78.0 |

| Glucose C-4 | ~69.0 - 71.0 |

| Glucose C-5 | ~73.0 - 74.0 |

| Glucose C-6 | ~63.0 - 64.0 |

| Galloyl C=O | ~164.0 - 167.0 |

| Galloyl C-1' | ~120.0 - 121.0 |

| Galloyl C-2', C-6' | ~109.0 - 111.0 |

| Galloyl C-3', C-5' | ~145.0 - 146.0 |

| Galloyl C-4' | ~138.0 - 140.0 |

Two-Dimensional NMR (e.g., H1-H1 COSY, HMQC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and confirming the connectivity of the molecule.

Homonuclear Correlation Spectroscopy (H1-H1 COSY): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would be used to trace the proton-proton connectivities within the glucose spin system, starting from the well-resolved anomeric proton (H-1) to identify H-2, then H-3, and so on, confirming the glucose proton assignments.

Heteronuclear Multiple-Quantum Coherence (HMQC): This experiment, also known as Heteronuclear Single-Quantum Coherence (HSQC), correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the previously assigned proton signals. For instance, the H-1 proton signal would show a cross-peak with the C-1 carbon signal, and so on for the entire glucose backbone. This is essential to confirm which carbons are which in the complex glucose region of the ¹³C-NMR spectrum. maxapress.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. The molecular formula of the compound is C₂₇H₂₄O₁₈, with an average mass of 636.47 g/mol . inrae.frsigmaaldrich.com

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS combines the high-resolution separation power of UPLC with the sensitive and specific detection of tandem mass spectrometry. This technique has been successfully used to identify this compound in complex natural extracts, such as from Terminalia chebula and black walnuts (Juglans nigra). nih.govnih.govnih.gov

In a typical analysis, the compound is first separated on a C18 column. The subsequent MS/MS analysis involves selecting the parent ion and fragmenting it to produce daughter ions. For trigalloylglucose isomers, a parent ion [M-H]⁻ at m/z 635 is commonly observed in negative ion mode. maxapress.com The fragmentation pattern is characterized by the sequential loss of galloyl moieties.

Table 2: Common Fragment Ions for Trigalloylglucose Isomers in UPLC-MS/MS (Note: Data is for the general class of trigalloylglucose isomers and is highly indicative for the 1,3,6-isomer. maxapress.com)

| Ion | m/z (mass-to-charge ratio) | Interpretation |

|---|---|---|

| [M-H]⁻ | 635.10 | Parent Ion (Deprotonated Molecule) |

| [M-H-galloyl]⁻ | 483.08 | Loss of one galloyl group (152 Da) |

| [M-H-gallic acid]⁻ | 465.08 | Loss of one gallic acid unit (170 Da) |

| [M-H-2xgalloyl]⁻ | 313.02 | Loss of two galloyl groups |

| [Gallic acid - H]⁻ | 169.01 | Deprotonated gallic acid |

Electrospray Ionization Mass Spectrometry (ESI/MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like gallotannins. It typically produces pseudomolecular ions, such as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. uab.edursc.org Adducts with cations like sodium ([M+Na]⁺) are also commonly observed. uni.lu

The study of gallotannins by ESI-MS reveals characteristic fragmentation patterns, primarily involving the neutral loss of galloyl (152 Da) or gallic acid (170 Da) units. ub.edu This predictable fragmentation is key to identifying the number of galloyl groups attached to the glucose core. nih.gov For this compound, the deprotonated molecule [M-H]⁻ would have an m/z of approximately 635.09. uni.lu

Table 3: Predicted ESI-MS Adducts for this compound (Data sourced from computational prediction. uni.lu)

| Adduct Type | Ion | Predicted m/z |

|---|---|---|

| Negative Ion Mode | [M-H]⁻ | 635.0890 |

| Positive Ion Mode | [M+H]⁺ | 637.1035 |

| Positive Ion Mode | [M+Na]⁺ | 659.0855 |

| Positive Ion Mode | [M+NH₄]⁺ | 654.1301 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the galloyl groups. The glucose moiety itself does not absorb significantly in the UV-Vis range. The galloyl group, a derivative of gallic acid, contains a benzene (B151609) ring with three hydroxyl groups and a carboxyl group, which act as chromophores.

Research involving high-performance liquid chromatography (HPLC) with a diode-array detector (DAD) has provided data on the UV absorbance of trigalloylglucose isomers. Studies have shown that this compound exhibits a UV spectrum that is very similar to its isomers, such as 1,4,6-tri-O-galloyl-β-D-glucopyranose. maxapress.com The characteristic spectrum features two main absorption maxima (λmax). maxapress.com These absorptions are attributed to the π → π* electronic transitions within the aromatic rings of the galloyl substituents.

Table 1: UV-Vis Absorption Maxima for a Trigalloylglucose Isomer

| Absorption Peak | Wavelength (λmax) | Corresponding Transition |

| Peak 1 | ~221 nm | π → π |

| Peak 2 | ~278 nm | π → π |

| Data derived from a comparative study showing very similar UV data for this compound and its isomer. maxapress.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is a composite of the vibrations of its glucose backbone and its three galloyl ester substituents.

The foundational glucose structure contributes specific absorption bands. These include broad absorptions from O-H stretching vibrations of the remaining free hydroxyl groups and C-H stretching vibrations, typically observed in the 3500-3200 cm⁻¹ and 3000-2800 cm⁻¹ regions, respectively. docbrown.info The C-O stretching vibrations of the glucose ring's ether linkage and alcohol groups are found in the 1150-1000 cm⁻¹ region. docbrown.info

The addition of the three galloyl groups introduces several prominent new bands and modifies existing ones:

C=O Stretching: A very strong and sharp absorption band appears, characteristic of the ester carbonyl (C=O) group. This is typically found in the region of 1730-1700 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations from the galloyl groups appear as multiple bands in the 1620-1450 cm⁻¹ region.

Phenolic O-H Stretching: The hydroxyl groups on the aromatic rings of the galloyl moieties contribute to the broad O-H band in the 3500-3200 cm⁻¹ range. docbrown.info

C-O Stretching: Strong absorptions from the C-O stretching of the ester linkages are also present, typically around 1200-1100 cm⁻¹.

The esterification at the 1, 3, and 6 positions of the glucose molecule results in a decrease in the intensity of the alcohol-specific O-H bands compared to pure glucose, and the prominent appearance of the ester carbonyl peak, which is a key diagnostic feature for this class of compounds.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3500-3200 (broad) | O-H (Phenolic and Alcoholic) | Stretching |

| ~3000-2800 | C-H (Aliphatic) | Stretching |

| ~1730-1700 (strong) | C=O (Ester) | Stretching |

| ~1620-1450 | C=C (Aromatic) | Stretching |

| ~1200-1000 | C-O (Ester, Alcohol, Ether) | Stretching |

| Data interpreted from the known spectra of the glucose backbone and galloyl functional groups. docbrown.info |

Conformational Analysis and Computational Studies of 1,3,6 Tri O Galloyl Beta D Glucose

Molecular Modeling Approaches (e.g., PM3 Semiempirical Molecular Orbital Theories)

The conformational preferences of 1,3,6-tri-O-galloyl-beta-D-glucose have been elucidated using molecular modeling and semiempirical molecular orbital theories, such as PM3. nih.govresearchgate.net This computational approach allows for the calculation of the most stable structures and their associated energies. nih.gov For TGG, several conformations, including chair and tripod forms, have been modeled to determine their heats of formation. researchgate.net The PM3 method, a semiempirical quantum mechanical method, is utilized to approximate molecular orbital calculations, providing a balance between computational cost and accuracy for large molecules like TGG. nih.govresearchgate.net These theoretical calculations are often validated by comparing the results with experimental data, such as that obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure the models accurately reflect the molecule's behavior. nih.govresearchgate.net

Analysis of Glucopyranose Ring Conformations (e.g., Chair vs. Boat)

The central D-glucopyranose ring of TGG can theoretically adopt several conformations, primarily the stable "chair" and the more flexible "boat" forms. nist.govbartleby.com The chair conformation is generally more stable for six-membered rings as it minimizes ring strain. bartleby.com Computational studies employing PM3 semiempirical molecular orbital theories have confirmed that the glucopyranose ring of this compound predominantly adopts a chair conformation. nih.govresearchgate.net This finding from theoretical PM3 structures is in agreement with structures interpreted from experimental NMR data. nih.govresearchgate.net While other conformations like the boat and skew-boat are possible for glucopyranose, the chair form represents the global energy minimum for TGG. researchgate.netnih.gov In the most stable chair conformation of beta-D-glucopyranose, the bulky substituent groups tend to occupy equatorial positions to minimize steric hindrance. bartleby.com

Theoretical Calculations of Torsion Angles and Distances

Theoretical calculations provide precise data on the geometry of this compound. Using the PM3 semiempirical method, key structural parameters such as torsion angles and interatomic distances have been calculated for the most stable conformers. nih.govresearchgate.net These calculations define the spatial arrangement of the galloyl groups relative to the glucopyranose core. The study of different conformers, such as the chair and a "tripod" conformation, reveals differences in their heats of formation, indicating varying levels of stability. researchgate.net

| Molecule | Conformer | Heat of Formation (ΔHf, 0 K) (kcal mol–1) | Source |

|---|---|---|---|

| TGG | Chair | -665.52 | researchgate.net |

| TGG | Tripod | -669.12 | researchgate.net |

The data indicates that the "tripod" conformer is theoretically slightly more stable than the "chair" conformer based on heat of formation calculations. researchgate.net However, experimental evidence supports the chair conformation as the predominant form. nih.govresearchgate.net

Role of Conformational Flexibility in Biological Interactions

The specific three-dimensional structure and conformational flexibility of this compound are integral to its biological functions, which include antioxidant, anti-inflammatory, and tyrosinase-inhibiting activities. cymitquimica.commedchemexpress.com The defined chair conformation of the glucose core positions the three galloyl groups in specific spatial orientations. nih.govresearchgate.net This arrangement is critical for its ability to interact with biological targets. For instance, in its role as a tyrosinase inhibitor, TGG is proposed to bind stably to amino acid residues within the enzyme's active site. medchemexpress.com The conformational rigidity of the chair form, combined with the rotational freedom of the galloyl groups, allows the molecule to adopt an optimal orientation for binding, thereby blocking the enzyme's activity. medchemexpress.com The structural complexity and the arrangement of its numerous hydroxyl groups, governed by its conformation, are key to its reactivity and interactions with various biological systems. cymitquimica.com

Biological Activities and Mechanistic Investigations in Vitro and Cellular/molecular Focus

Antioxidant Activity

The antioxidant properties of gallotannins are largely attributed to their polyphenolic structure, specifically the galloyl moieties, which can act as hydrogen donors to scavenge free radicals. ontosight.ai

Free Radical Scavenging Mechanisms

While 1,3,6-tri-O-galloyl-beta-D-glucose is generally recognized for its antioxidant potential due to its structural components, specific quantitative data on its free radical scavenging mechanisms, such as IC50 values from DPPH or ABTS assays, are not extensively detailed in the available research. ontosight.aimedchemexpress.com Studies on other trigalloylglucose isomers, however, demonstrate potent radical scavenging activities, suggesting a similar capacity for the 1,3,6-isomer due to the presence of three electron-donating galloyl groups. nih.gov The antioxidant capacity is a hallmark of this class of compounds, driven by the numerous phenolic hydroxyl groups.

Protection Against Oxidative Stress

The ability of this compound to protect cells from oxidative stress is an area of ongoing research. ontosight.ai Its polyphenolic nature suggests it could play a role in mitigating cellular damage induced by reactive oxygen species (ROS), a factor implicated in numerous chronic diseases. However, specific in vitro studies demonstrating this protective effect in cellular models, for instance, against hydrogen peroxide-induced damage, are not yet prominent in the literature for this particular isomer.

Anti-inflammatory Mechanisms

The anti-inflammatory potential of this compound has been investigated, though detailed mechanistic pathways are still being elucidated.

Inhibition of Pro-inflammatory Mediators

Research into the direct effects of this compound on key inflammatory signaling molecules has yielded specific, yet limited, findings. A notable study investigating its activity in vitro found that the compound does not affect nitric oxide (NO) activity. nih.gov This research, which co-cultured GES-1 cells with Helicobacter pylori and treated them with 1,3,6-trigalloylglucose, provides a key piece of negative data regarding its interaction with this specific pro-inflammatory mediator. Information regarding its effect on other crucial mediators such as tumor necrosis factor-alpha (TNF-α) or various interleukins (e.g., IL-6, IL-1β) is not currently available for this specific compound.

| Cell Line | Mediator | Concentration of 1,3,6-TGG | Outcome | Reference |

| GES-1 | Nitric Oxide (NO) | 16 µg/mL, 32 µg/mL | No effect on NO activity | nih.gov |

| GES-1 | Cell Viability | Up to 128 µg/mL | No significant impact on viability | nih.gov |

Inhibition of Cyclooxygenase (COX-2) Expression

Similar to the signaling pathways mentioned above, there is no specific research available that investigates the effect of this compound on the expression or activity of Cyclooxygenase-2 (COX-2). The inhibition of COX-2 is a key mechanism for many anti-inflammatory compounds. However, studies detailing this mechanism within the gallotannin family have focused on other derivatives, such as PGG, leaving the role of this compound in this area uncharacterized. nih.gov

Regulation of Matrix Metalloproteinases (MMPs) Activity

While direct studies on the regulation of matrix metalloproteinases (MMPs) by this compound are limited, research on structurally related compounds offers some insight. The more extensively studied penta-O-galloyl-β-D-glucose (PGG), which shares the same galloylglucose backbone, has been shown to have putative molecular targets that include MMP-9. nih.gov This suggests a potential, though not yet directly confirmed, role for TGG in the regulation of MMPs. Further investigation is required to specifically determine the effect of TGG on MMP activity.

Suppression of Nitric Oxide (NO) Production

The role of this compound in the suppression of nitric oxide (NO) production appears to be context-dependent, with some conflicting findings. One study investigating the anti-adhesive properties of TGG against Helicobacter pylori reported that the compound has no effect on NO activity in that specific experimental setting. nih.gov Conversely, research on the related compound penta-O-galloyl-β-D-glucose (PGG) demonstrated significant inhibition of lipopolysaccharide (LPS)-induced NO production in murine macrophage cells. nih.gov Given that TGG itself is recognized for its anti-inflammatory properties, a role in modulating NO pathways, which are central to inflammation, remains a possibility that warrants further clarification through more direct and varied experimental models. medchemexpress.com

Antimicrobial and Anti-Adhesion Activities

A significant area of research for this compound has been its effects on various pathogens, including bacteria and viruses.

Anti-Helicobacter pylori Effects

Comprehensive studies have demonstrated the potent anti-Helicobacter pylori activity of this compound. nih.gov Research has shown that TGG effectively inhibits the growth of H. pylori strain ATCC 700392. nih.gov Furthermore, scanning electron microscopy has revealed that TGG causes significant structural damage to the bacteria, leading to their rupture. nih.gov At a molecular level, TGG has been found to suppress the expression of the cytotoxin-associated gene A (CagA) protein, a key virulence factor in H. pylori infections. nih.gov

Anti-Adhesive Properties Against Pathogens

A crucial mechanism of TGG's antimicrobial action is its ability to prevent pathogens from adhering to host cells. In vitro studies have confirmed that this compound acts as an anti-adhesive agent, effectively disrupting the adhesion of H. pylori to host cells. nih.gov This action is a critical step in preventing infection and colonization by the pathogen.

Inhibition of Multidrug-Resistant (MDR) Uropathogenic Bacteria

Currently, there is a lack of available scientific literature detailing the specific activity of this compound against multidrug-resistant (MDR) uropathogenic bacteria.

Antiviral Mechanisms

This compound has been investigated for its potential to inhibit various viral targets. In the context of Human Immunodeficiency Virus (HIV), TGG has demonstrated a weaker inhibitory effect on HIV integrase and reverse transcriptase when compared to penta-O-galloyl-β-D-glucose (PGG).

More recently, TGG has emerged as a potential inhibitor of SARS-CoV-2. Studies have investigated its ability to interfere with the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry into host cells. researchgate.netscholaris.ca While direct evidence of its effect on Transmembrane Protease, Serine 2 (TMPRSS2) is not yet available, in silico studies on similar galloylglucosides suggest a potential inhibitory action against the main protease (3CLpro) of SARS-CoV-2. nih.gov

Data Tables

Table 1: Anti-Helicobacter pylori Activity of this compound

| Activity | Observation | Reference |

| Growth Inhibition | Effectively inhibits the growth of H. pylori strain ATCC 700392. | nih.gov |

| Structural Damage | Causes significant damage to the bacterial structure, leading to rupture. | nih.gov |

| Virulence Factor Suppression | Suppresses the expression of the CagA protein. | nih.gov |

| Anti-Adhesion | Disrupts the adhesion of H. pylori to host cells. | nih.gov |

Table 2: Antiviral Mechanisms of this compound

| Virus | Target | Observed Effect | Reference |

| HIV | Integrase, Reverse Transcriptase | Weaker inhibition compared to PGG. | |

| SARS-CoV-2 | Spike Protein-ACE2 Interaction | Investigated as a potential inhibitor. | researchgate.netscholaris.ca |

| SARS-CoV-2 | 3CLpro (Main Protease) | Potential inhibition suggested by in silico studies of similar compounds. | nih.gov |

Anti-Cancer and Anti-Proliferative Mechanisms (In Vitro Cell Models)

The gallotannin this compound (β-TGG), a polyphenolic compound found in various plants, has demonstrated notable anti-cancer and anti-proliferative activities in a range of in vitro cancer cell models. nih.govontosight.ai Its mechanisms of action are multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death, and modulation of key cellular processes and signaling pathways.

Inhibition of Cancer Cell Proliferation

Research has shown that related galloyl glucose compounds can significantly inhibit the proliferation of various cancer cell lines. While much of the detailed research has focused on the closely related compound penta-O-galloyl-beta-D-glucose (PGG), the findings provide a strong basis for understanding the potential of gallotannins like β-TGG.

Glioblastoma: A synthetic α-anomer of TGG (α-TGG) has been studied for its effects on the highly aggressive U87 glioblastoma cell line. nih.govresearchgate.net This research highlights the potential of the TGG scaffold in combating this type of brain tumor. nih.govresearchgate.net

Triple-Negative Breast Cancer (TNBC): The synthetic α-TGG has also been evaluated in the MDA-MB-231 triple-negative breast cancer (TNBC) cell model. nih.govresearchgate.net Studies on the related compound PGG have shown inhibition of TNBC xenograft growth and metastasis, suggesting that targeting key signaling pathways is a viable strategy for this cancer subtype. nih.gov

HepG2 (Hepatocellular Carcinoma): The related compound, 1,2,3,4,6-Penta-O-galloyl-β-D-glucose (β-PGG), has demonstrated a dose-dependent inhibitory effect on the proliferation of human hepatocellular carcinoma HepG2 cells. nih.gov The half-maximal inhibitory concentrations (IC50) for β-PGG were 40.85 µg/mL at 24 hours and 28.50 µg/mL at 48 hours, indicating that its efficacy increases with longer exposure. nih.gov These results suggest that β-PGG is comparable in its anti-proliferative effects to the conventional chemotherapeutic drug 5-fluorouracil (B62378) under the same conditions. nih.gov

Gastric Cancer: In studies on gastric cancer cells, a related gallotannin, 1,2,3,6-tetra-O-galloyl-β-D-glucose, was found to significantly inhibit the proliferation of SGC7901 cells, with an efficacy close to that of 5-fluorouracil. nih.govsemanticscholar.org Another study using β-PGG on gastric cancer cells also confirmed its ability to inhibit proliferation. nih.gov

Table 1: Inhibitory Effects of Galloyl Glucoses on Cancer Cell Proliferation

| Cancer Cell Line | Compound | Key Findings | Reference |

|---|---|---|---|

| U87 Glioblastoma | α-TGG | Demonstrated anti-inflammatory and anti-invasive properties. | nih.govresearchgate.net |

| MDA-MB-231 (TNBC) | α-TGG | Showed anti-inflammatory and anti-invasive potential. | nih.govresearchgate.net |

| HepG2 (Hepatocellular Carcinoma) | β-PGG | IC50 of 40.85 µg/mL (24h) and 28.50 µg/mL (48h). | nih.gov |

| SGC7901 (Gastric Cancer) | 1,2,3,6-tetra-O-galloyl-β-D-glucose | Significant inhibition of proliferation, comparable to 5-fluorouracil. | nih.govsemanticscholar.org |

Induction of Apoptosis

A key mechanism of the anti-cancer activity of galloyl glucoses is the induction of apoptosis, or programmed cell death.

In gastric cancer SGC7901 cells, 1,2,3,6-tetra-O-galloyl-β-D-glucose has been shown to induce apoptosis. nih.govsemanticscholar.org At a concentration of 200 μg/mL, this compound led to an early apoptotic rate of 7.12% and a late apoptotic rate of 41.57%. semanticscholar.org Similarly, β-PGG has been found to induce apoptosis in gastric cancer cells and human hepatocellular carcinoma HepG2 cells. nih.govmdpi.com In prostate cancer cells, PGG induces caspase-mediated apoptosis. nih.govnih.gov

Modulation of Cell Cycle Progression

Galloyl glucoses can interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases.

G1 and S-Phase Arrest: PGG has been shown to induce both G1 and S-phase arrest in prostate cancer cells. nih.gov The S-phase arrest is attributed to a rapid and potent inhibition of DNA replication, while G1 arrest is associated with the downregulation of cyclin D1. nih.gov In breast cancer cells, PGG also induces G1 and S-phase arrest. nih.gov

Cell Cycle Arrest in Gastric Cancer: In gastric cancer cells, β-PGG has been observed to induce cell cycle arrest. nih.gov Low concentrations of β-PGG tended to cause arrest in the G0/G1 phase, while higher concentrations led to arrest in the G2/M phase. nih.gov Another related compound, 1,2,3,6-tetra-O-galloyl-β-D-glucose, was found to slightly arrest SGC7901 gastric cancer cells in the G1 phase. nih.gov

Targeting Specific Signaling Pathways

The anti-cancer effects of galloyl glucoses are also mediated by their ability to modulate specific intracellular signaling pathways that are often dysregulated in cancer.

p53 Pathway: The p53 tumor suppressor pathway is a critical target. In human hepatocellular carcinoma HepG2 cells, β-PGG is predicted to inhibit cancer growth through the p53 signaling pathway. nih.gov This is supported by findings that β-PGG can induce apoptosis through the activation of the p53 signaling pathway. researchgate.net In gastric cancer cells, β-PGG has also been shown to modulate the p53 signaling pathway to inhibit cell growth. nih.gov Molecular docking studies revealed a high binding affinity of β-PGG to TP53. nih.gov In prostate cancer cells, PGG has been shown to activate the p53 pathway. nih.gov

Inhibition of DNA Replicative Synthesis and DNA Polymerases

A significant mechanism of action for the related compound PGG is the direct inhibition of DNA replication.

PGG has been identified as a potent and selective inhibitor of mammalian DNA polymerases. nih.govnih.gov It shows strong inhibitory activity against B-family replicative polymerases (α, δ, and ε) and Y-family translesion synthesis polymerases (η, ι, and κ), with IC50 values in the nanomolar range. nih.govnih.gov The inhibition of DNA polymerase α, a key enzyme in DNA replication, is particularly potent with an IC50 of 13 nM. nih.govnih.gov PGG also inhibits DNA polymerase β, though to a lesser extent. nih.govnih.gov This direct inhibition of DNA polymerases leads to a blockage of DNA replicative synthesis, contributing to S-phase arrest in cancer cells. nih.govnih.gov

Table 2: Inhibition of Mammalian DNA Polymerases by PGG

| DNA Polymerase Family | Specific Polymerase | IC50 (nM) | Reference |

|---|---|---|---|

| B-family (Replicative) | α | 13 | nih.govnih.gov |

| δ | ~13-66 | nih.gov | |

| ε | ~13-66 | nih.gov | |

| Y-family (Bypass Synthesis) | η | ~30-45 | nih.gov |

| ι | ~30-45 | nih.gov | |

| κ | ~30-45 | nih.gov | |

| X-family (Base Excision Repair) | β | ~108-160 | nih.gov |

Effects on Intracellular Calcium Concentration and Mitochondrial Membrane Potential

Galloyl glucoses can disrupt the ionic homeostasis and mitochondrial function of cancer cells, further contributing to their demise.

Intracellular Calcium Concentration: In human hepatocellular carcinoma HepG2 cells, β-PGG has been shown to increase the intracellular Ca2+ concentration in a dose-dependent manner. nih.gov Similarly, in SGC7901 gastric cancer cells, β-PGG treatment led to a significant increase in intracellular free Ca2+ concentration, suggesting this is a key part of its apoptotic mechanism. nih.gov

Mitochondrial Membrane Potential: A related compound, 1,2,3,6-tetra-O-galloyl-β-D-glucose, has been demonstrated to decrease the mitochondrial membrane potential in SGC7901 gastric cancer cells. nih.govsemanticscholar.org At a concentration of 100 μg/mL, the mitochondrial membrane potential was reduced by 56.38%, and at 200 μg/mL, the reduction was as high as 66.42%. nih.govsemanticscholar.org This disruption of the mitochondrial membrane potential is a hallmark of apoptosis induction. nih.govsemanticscholar.org

Anti-Diabetic Mechanisms

Research into the direct inhibitory effects of this compound on alpha-amylase and alpha-glucosidase is an emerging area. A study on diverse gallotannins from the roots of Euphorbia fischeriana demonstrated that compounds with galloyl and glucopyranosyl moieties play a key role in the inhibitory activity for both α-glucosidase and α-amylase. nih.gov While this study did not specifically report the IC50 value for this compound, it found that the closely related compound, 1,2,3-tri-O-galloyl-β-D-glucopyranose, exhibited the most potent and highly specific inhibitory activity against α-glucosidase with an IC50 value of 15.48 ± 0.60 μM. nih.gov The inhibition was determined to be of a mixed type. nih.gov

Another study investigating gallotannin derivatives as α-glucosidase inhibitors found that the inhibitory potency generally increases with the number of galloyl moieties. nih.gov This suggests that this compound, with its three galloyl groups, likely possesses inhibitory activity against these enzymes, although specific quantitative data is not yet available.

Specific studies detailing the effects of this compound on cellular glucose uptake have not been identified in the current scientific literature. However, research on related gallotannins, such as penta-O-galloyl-β-D-glucose (PGG), has indicated that these compounds and their analogues appear to improve glucose uptake. nih.gov Further investigation is required to determine if this compound shares this activity.

Other Enzyme Inhibition Studies

This compound has been identified as a non-covalent inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. medchemexpress.comresearchgate.net This inhibitory action blocks the production of melanin, suggesting its potential as an active ingredient in skin-whitening and anti-freckle cosmetic products. medchemexpress.com

In a tyrosinase binding experiment, it was demonstrated that this compound stably interacts with the amino acid residues Asp-186 and Asp-197 of tyrosinase by forming hydrogen bonds. medchemexpress.com This binding has a reported affinity of -9.91 kcal/mol, indicating a strong interaction. medchemexpress.com

Table 2: Tyrosinase Inhibition by this compound

| Enzyme | Inhibition Type | Key Interacting Residues | Binding Affinity (kcal/mol) |

| Tyrosinase | Non-covalent | Asp-186, Asp-197 | -9.91 |

Data sourced from in vitro tyrosinase binding experiments. medchemexpress.com

Direct evidence for the inhibition of angiotensin-converting enzyme (ACE) by this compound is not currently available in the scientific literature. However, studies on structurally related gallotannins have demonstrated ACE inhibitory activity. For instance, 1,2,3,6-tetra-O-galloyl-β-D-glucose has been shown to inhibit ACE in vitro and exhibit a strong inhibitory effect on angiotensin I-induced blood pressure elevation in spontaneously hypertensive rats. nih.gov The inhibitory mechanism for this related compound was suggested to be specific, as it was not abolished by the presence of BSA in the reaction, unlike penta-O-galloyl-β-D-glucose (PGG). nih.gov These findings suggest that gallotannins as a class may possess ACE inhibitory properties, warranting further investigation into the specific effects of this compound.

Lipoxygenase (LOX) Inhibition

The inhibitory effect of this compound on lipoxygenase (LOX) enzymes, key players in the inflammatory cascade, has been primarily inferred from studies on plant extracts rich in this and related gallotannins. Direct and specific quantitative data on the isolated compound's interaction with LOX is not extensively documented in the available scientific literature. However, the broader context of research on gallotannins and extracts from plants like Terminalia chebula, where this compound is a known constituent, provides strong indications of its potential as a lipoxygenase inhibitor.

Research on the leaf gall extracts of Terminalia chebula has demonstrated significant anti-lipoxygenase properties. nih.govresearchgate.net These studies have shown a strong correlation between the high total phenolic and flavonoid content of the extracts and their lipoxygenase inhibitory activity. nih.govresearchgate.net For instance, an ethanolic extract of T. chebula leaf galls exhibited the highest LOX inhibitory activity, which was attributed to its high concentration of polyphenols. nih.gov While these extracts contain a mixture of compounds, the presence of this compound and other related gallotannins is believed to contribute to this effect.

Further supporting this, a study on the fruits of Terminalia chebula led to the isolation of another complex tannin, chebulagic acid, which was identified as a potent dual inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), with a specific IC50 value of 2.1 µM for 5-LOX. nih.gov While not the same compound, the potent activity of a structurally related gallotannin from the same plant source suggests that the galloyl moieties are crucial for the inhibitory action against lipoxygenase.

A recent 2024 study reiterated the anti-inflammatory potential of 1,3,6-trigalloylglucose, mentioning its previously reported inhibition of cyclooxygenase-1 (COX-1). nih.gov Although this study focused on its anti-Helicobacter pylori activity, it acknowledged its established role in modulating inflammatory pathways. nih.gov

While direct IC50 values for this compound against lipoxygenase are not available in the reviewed literature, the collective evidence from studies on related compounds and plant extracts strongly suggests its involvement in the inhibition of this enzyme. The general anti-inflammatory and antioxidant activities attributed to this compound likely encompass the modulation of the lipoxygenase pathway. medchemexpress.com

Table of Research Findings on Lipoxygenase Inhibition by Related Compounds and Extracts

| Compound/Extract | Source | Finding | Citation |

| Ethanolic Extract of Terminalia chebula Leaf Galls | Terminalia chebula | Showed the highest LOX inhibitory activity among various extracts, correlated with high polyphenol content. | nih.gov |

| Chebulagic Acid | Fruits of Terminalia chebula | Potent dual inhibitor of COX and 5-LOX with an IC50 value of 2.1 µM for 5-LOX. | nih.gov |

| 1,3,6-Trigalloylglucose | Picrorhiza kurroa seeds, Black Walnut Kernels | Noted for its anti-inflammatory properties, including inhibition of COX-1. | nih.gov |

Structure Activity Relationship Sar Studies of 1,3,6 Tri O Galloyl Beta D Glucose and Analogs

Impact of Number and Position of Galloyl Groups on Activity

The degree and pattern of galloylation on the glucose core are primary determinants of a gallotannin's biological efficacy. The number of galloyl groups, which are moieties derived from gallic acid, significantly influences the molecule's properties and subsequent biological effects.

Research has consistently shown that a higher number of galloyl groups often correlates with enhanced biological activity. nih.gov For instance, in studies of antioxidant activity, compounds with more galloyl units, such as pentagalloylglucose (B1669849) (PGG), exhibit superior free-radical-scavenging effects compared to those with fewer groups, like monogalloylated derivatives. nih.gov This trend is attributed to the numerous phenolic hydroxyl groups present in the galloyl moieties, which act as hydrogen donors to neutralize free radicals. nih.gov Similarly, antiviral and enzyme inhibitory activities have been shown to increase with the degree of galloylation. Studies on HIV integrase and reverse transcriptase revealed that PGG had a stronger inhibitory effect than 1,3,6-tri-O-galloyl-β-D-glucose (3GG) and gallic acid, demonstrating a clear relationship between the number of galloyl groups and inhibitory potency. nih.gov

| Compound | Number of Galloyl Groups | Observed Activity Trend | Reference |

|---|---|---|---|

| Monogalloylated Derivatives (GMan, GFru) | 1 | Moderate antioxidant activity (71-73% DPPH radical scavenging). | nih.gov |

| 1,3,6-Tri-O-galloyl-β-D-glucose (3GG) | 3 | Weaker inhibitor of HIV integrase compared to PGG. | nih.gov |

| 1,2,3,6-tetra-O-galloyl-β-D-glucose (4GG) | 4 | High antioxidant activity (96% DPPH radical scavenging). | nih.gov |

| Pentagalloylglucose (PGG) | 5 | Highest antioxidant activity (98% DPPH radical scavenging); potent inhibitor of HIV integrase. | nih.govnih.gov |

| Galloylglucoses with 6-7 galloyl groups | 6-7 | Optimal antibacterial activity observed. | nih.gov |

Comparison with Other Gallotannins (e.g., PGG, Corilagin (B190828), other Trigalloylglucoses)

Comparing 1,3,6-tri-O-galloyl-beta-D-glucose (TGG) with other structurally related gallotannins provides valuable insights into its unique properties.

TGG vs. Pentagalloylglucose (PGG): PGG, which has five galloyl groups, generally exhibits stronger activity in assays where the number of phenolic hydroxyls is the dominant factor. For instance, PGG is a more potent inhibitor of HIV integrase than TGG. nih.gov However, in the inhibition of angiotensin-converting enzyme (ACE), 1,2,3,6-tetra-O-galloyl-β-D-glucose (4GG) showed inhibitory activity, while PGG's effect was abolished in the presence of BSA, suggesting a non-specific binding mechanism for PGG that may differ from smaller gallotannins. nih.gov